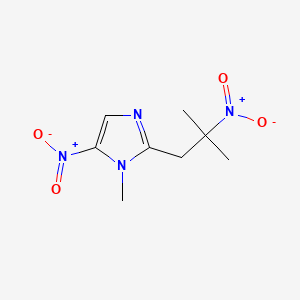
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole is a chemical compound with a complex structure that includes both nitro and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common method involves the nitration of an imidazole derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-nitropropyl-1H-imidazole
- 1-Methyl-2-(2-nitroethyl)-5-nitro-1H-imidazole
- 1-Methyl-2-(2-methyl-2-nitropropyl)-4-nitro-1H-imidazole
Uniqueness
1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dual nitro groups make it particularly reactive in redox processes, and its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
141363-20-4 |
|---|---|
Formule moléculaire |
C8H12N4O4 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
1-methyl-2-(2-methyl-2-nitropropyl)-5-nitroimidazole |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,12(15)16)4-6-9-5-7(10(6)3)11(13)14/h5H,4H2,1-3H3 |
Clé InChI |
PTKNHRQHWSKGIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=C(N1C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



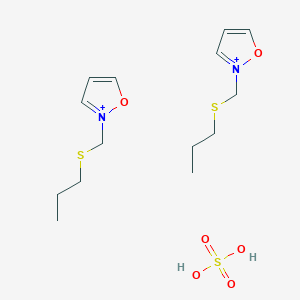
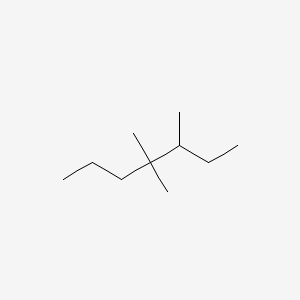
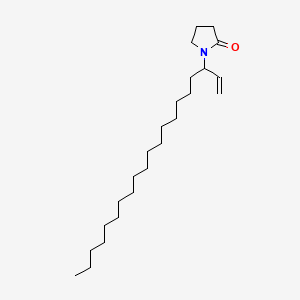
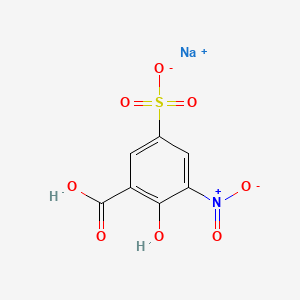
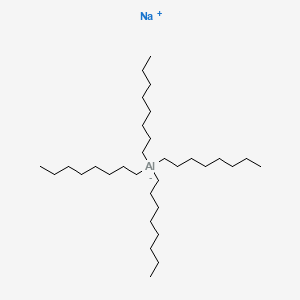
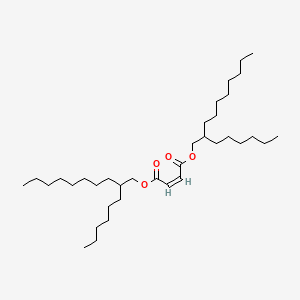
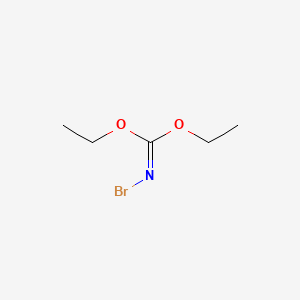
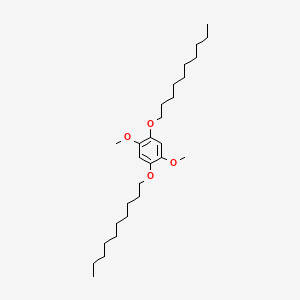


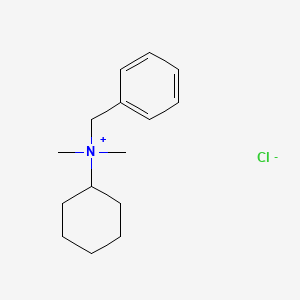
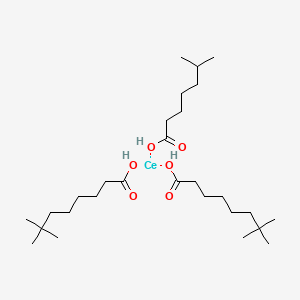
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
